Welcome to the BenchChem Online Store!
molecular formula C19H18O4 B1187140 3-(4-Butoxyphenyl)-7-hydroxychromen-2-one

3-(4-Butoxyphenyl)-7-hydroxychromen-2-one

Cat. No. B1187140
M. Wt: 310.3g/mol
InChI Key: DBNDKEOLJUPIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08592007B2

Procedure details

89.5 g (0.43 mol) of 4-butoxyphenylacetic acid (prepared by the method of McElvain, Carney; J. Am. Chem. Soc. 1946 (68), 2592-2599) and 30.0 g (0.22 mol) of 2,4-dihydroxybenzaldehyde are heated at 120° C. for 5 h in 100 ml of acetic anhydride and 120 ml of triethylamine. The still-hot solution is subsequently added to 3 l of ice-water, and the precipitated product is filtered off with suction and suspended in 1 l of water and 1.4 l of ethanol. After dropwise addition of 190 ml of conc. sulfuric acid, the batch is heated under reflux for 4 h and added to 3 l of water, and the precipitated product is filtered off with suction. The crude product is filtered through silica gel with hot toluene/ethyl acetate (1:1), the solvent is evaporated in vacuo, and the residue is recrystallised from toluene, giving 3-(4-butoxyphenyl)-7-hydroxychromen-2-one as colourless crystals.
Quantity
89.5 g
Type
reactant
Reaction Step One
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][C:9]([CH2:12][C:13]([OH:15])=[O:14])=[CH:8][CH:7]=1)[CH2:2][CH2:3][CH3:4].O[C:17]1[CH:24]=[C:23]([OH:25])[CH:22]=[CH:21][C:18]=1[CH:19]=O>C(OC(=O)C)(=O)C.C(N(CC)CC)C>[CH2:1]([O:5][C:6]1[CH:7]=[CH:8][C:9]([C:12]2[C:13](=[O:15])[O:14][C:21]3[C:18]([CH:19]=2)=[CH:17][CH:24]=[C:23]([OH:25])[CH:22]=3)=[CH:10][CH:11]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
89.5 g
Type
reactant
Smiles
C(CCC)OC1=CC=C(C=C1)CC(=O)O
Step Two
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
30 g
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
ice water
Quantity
3 L
Type
reactant
Smiles
Step Four
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
ADDITION
Type
ADDITION
Details
After dropwise addition of 190 ml of conc. sulfuric acid
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
ADDITION
Type
ADDITION
Details
added to 3 l of water
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off with suction
FILTRATION
Type
FILTRATION
Details
The crude product is filtered through silica gel with hot toluene/ethyl acetate (1:1)
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is recrystallised from toluene

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC1=CC=C(C=C1)C=1C(OC2=CC(=CC=C2C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.